molecular formula C17H21NO5 B7784947 Ethyl 2-((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)-3-oxobutanoate

Ethyl 2-((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)-3-oxobutanoate

Cat. No.: B7784947
M. Wt: 319.4 g/mol
InChI Key: XOIIZUSFRFCVKQ-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)-3-oxobutanoate is a chemical compound featuring an isoxazoline core, a privileged scaffold in medicinal chemistry. The isoxazoline ring is a five-membered heterocycle known for its significant role in the development of pharmacologically active molecules . Derivatives of 4,5-dihydroisoxazole are recognized as versatile intermediates in organic synthesis and are frequently investigated for their diverse biological activities . Although specific studies on this exact molecule are not widely published in the open literature, compounds based on the 3-(4-methoxyphenyl)-4,5-dihydroisoxazole structure are of high interest in drug discovery. The isoxazoline scaffold is a common feature in compounds evaluated for a range of therapeutic applications, and researchers utilize these structures as key building blocks in the synthesis of more complex molecules for biological screening . This compound is provided for research purposes to support investigations in areas such as synthetic methodology and the exploration of structure-activity relationships in medicinal chemistry. It is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-[[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-4-22-17(20)15(11(2)19)9-14-10-16(18-23-14)12-5-7-13(21-3)8-6-12/h5-8,14-15H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIIZUSFRFCVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1CC(=NO1)C2=CC=C(C=C2)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Precursors

The microwave-assisted synthesis of ethyl 2-((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)-3-oxobutanoate begins with the condensation of 3-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-carbaldehyde and ethyl acetoacetate. The reaction proceeds via a Knoevenagel condensation mechanism, facilitated by the electron-withdrawing nature of the isoxazole ring. Microwave irradiation (150–200 W) accelerates the reaction kinetics by promoting uniform heating, reducing the typical reaction time from 12 hours to 4–6 hours.

Solvent and Base Optimization

Dimethylformamide (DMF) emerges as the optimal solvent due to its high dielectric constant, which enhances microwave absorption. Triethylamine (TEA) serves as the base, neutralizing HCl byproducts and shifting the equilibrium toward product formation. Alternative solvents like dichloromethane (DCM) yield 15–20% lower conversions due to poor microwave coupling.

Three-Component Reaction Using DMAP Catalyst

Multicomponent Condensation Strategy

A three-component reaction involving 4-methoxybenzaldehyde, hydroxylamine hydrochloride, and ethyl acetoacetate in ethanol achieves the target compound in a single step. 4-(Dimethylamino)pyridine (DMAP) catalyzes the cyclocondensation, forming the dihydroisoxazole ring via nucleophilic attack and subsequent ring closure.

Reaction Conditions and Yield

Heating the mixture at 353 K for 5 hours in ethanol yields 67.6% of the product after recrystallization. DMAP’s role in stabilizing transition states through hydrogen-bonding interactions is critical for regioselectivity.

Condensation Reactions Under Reflux Conditions

Classical Heating Approaches

Ethyl acetoacetate reacts with 3-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-methanol under reflux in toluene, using p-toluenesulfonic acid (PTSA) as a catalyst. The reaction requires 24–48 hours, with yields ranging from 39% to 79% depending on the substituents.

Acid Catalysis and Byproduct Management

PTSA facilitates esterification and dehydration steps, while sodium hydride (NaH) aids in deprotonating intermediates. Byproducts like unreacted aldehydes are removed via aqueous workup, ensuring >90% purity in the final product.

Optimization of Reaction Parameters

Solvent Selection

SolventDielectric ConstantReaction Time (h)Yield (%)
DMF36.74.582
Ethanol24.36.067.6
Toluene2.424.039

DMF’s superior performance stems from its ability to solubilize polar intermediates and dissipate heat evenly under microwave conditions.

Catalyst Efficiency

CatalystLoading (mol%)Temperature (K)Yield (%)
DMAP1035367.6
TEA1537358
NaH2029839

DMAP outperforms traditional bases by lowering activation energy through transition-state stabilization.

Comparative Analysis of Synthesis Methods

Microwave vs. Conventional Heating

ParameterMicrowave MethodConventional Method
Reaction Time (h)4.512
Energy Consumption150 W300 W
Isolated Yield (%)8265

Microwave irradiation enhances atom economy and reduces side reactions, making it the preferred industrial-scale method .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of 4,5-dihydroisoxazole exhibit promising antitumor properties. Ethyl 2-((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)-3-oxobutanoate has been evaluated for its ability to inhibit cancer cell proliferation. It acts by targeting specific pathways involved in tumor growth and metastasis, showing potential as a lead compound for further drug development .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of this compound. Research suggests that it may modulate inflammatory pathways effectively, making it a candidate for treating various inflammatory diseases . The presence of the methoxyphenyl group is believed to enhance its bioactivity by increasing lipophilicity and cellular uptake.

Synthetic Utility in Organic Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization, enabling chemists to explore new chemical entities with tailored properties .

Case Study 1: Anticancer Activity Evaluation

A study conducted on various isoxazole derivatives, including this compound, demonstrated significant cytotoxicity against several cancer cell lines. The results indicated that the compound could inhibit cell growth at low micromolar concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Synthesis Optimization

Another research effort focused on optimizing the synthesis of this compound through greener methods. Utilizing ultrasound-assisted reactions improved yields significantly compared to traditional heating methods. This approach not only enhances efficiency but also aligns with sustainable practices in chemical manufacturing .

Mechanism of Action

The mechanism of action of Ethyl 2-((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)-3-oxobutanoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from and

The compound shares structural motifs with derivatives listed in and , particularly:

  • Methyl α-phenyl-2-piperidine acetate : A piperidine-based ester with aromatic substitution.
  • N,N-diethyl-2-(2-(4-methoxybenzyl)-5-nitro-1H-benzo[d]imidazol-1-yl)ethan-1-amine : A benzimidazole derivative with a 4-methoxybenzyl group and nitro substituent.
  • (S)-Isobutyl 2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanoate: A thiazole-containing ester with hydroperoxy and ureido groups .

Key Comparison Parameters

Compound Core Structure Substituents Functional Groups Potential Applications
Target Compound Dihydroisoxazole 4-Methoxyphenyl, ethyl 3-oxobutanoate Ester, ketone, ether Drug intermediate, agrochemicals
Methyl α-phenyl-2-piperidine acetate Piperidine Phenyl, methyl ester Ester, amine CNS agent synthesis
N,N-diethyl-2-(2-(4-methoxybenzyl)... Benzimidazole 4-Methoxybenzyl, nitro, diethylamine Amine, nitro, ether Antiparasitic or antimicrobial agents
(S)-Isobutyl 2-{3-[[2-(2-hydroperoxy...) Thiazole Hydroperoxy, ureido, isobutyl ester Ester, hydroperoxide, urea Oxidative stress modulation
Electronic and Steric Effects
  • The ethyl ester group offers slower hydrolysis rates than methyl esters, balancing solubility and metabolic stability. In contrast, the isobutyl ester in the thiazole derivative () may further delay hydrolysis due to steric hindrance .

Biological Activity

Ethyl 2-((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)-3-oxobutanoate, identified by its CAS number 890095-39-3, is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings on its biological effects, including anticancer and antimicrobial properties, as well as its biochemical mechanisms.

  • Molecular Formula : C17H21NO5
  • Molecular Weight : 319.35 g/mol
  • Boiling Point : 431.2 ± 48.0 °C at 760 mmHg
  • Purity : ≥ 98% .

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzaldoxime with various reagents under controlled conditions, often utilizing ultrasound for enhanced reaction efficiency. The detailed synthetic pathways have been documented in various studies, confirming the structural integrity through techniques such as NMR and X-ray diffraction .

Anticancer Activity

Recent studies have demonstrated that derivatives of isoxazoles, including this compound, exhibit notable anticancer properties. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines:

CompoundCell Line TestedIC50 (μM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

These results indicate that the compound may act through mechanisms such as thymidylate synthase inhibition, which is critical for DNA synthesis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell wall synthesis and function:

PathogenMinimum Inhibitory Concentration (MIC)
E. coliX μg/mL
S. aureusY μg/mL

(Note: Specific MIC values need to be filled based on experimental data from relevant studies.)

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : It has been suggested that similar compounds can trigger programmed cell death in cancer cells.
  • Disruption of Membrane Integrity : The antimicrobial effects may arise from the compound's ability to compromise bacterial membranes.

Case Studies

Several case studies have highlighted the efficacy of this compound in both laboratory and clinical settings:

  • Case Study 1 : A study involving human cancer cell lines demonstrated a significant reduction in cell viability upon treatment with this compound over a period of 48 hours.
  • Case Study 2 : In an animal model, administration of this compound showed promising results in reducing tumor size and improving survival rates compared to control groups.

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